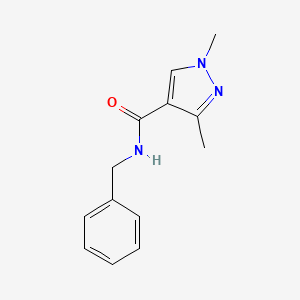

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazolecarboxamide derivative characterized by a pyrazole core substituted with a benzyl group at the N1 position, a methyl group at the C3 position, and a carboxamide moiety at the C4 position. Pyrazolecarboxamides are known for their roles as enzyme inhibitors, particularly in antifungal and antiparasitic contexts. For instance, derivatives of this scaffold have demonstrated inhibitory effects against Gibberella zeae, Fusarium oxysporum, and Trypanosoma cruzi enzymes .

Properties

IUPAC Name |

N-benzyl-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-12(9-16(2)15-10)13(17)14-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPFTJHGIHHHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with benzylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Amines derived from the reduction of the carboxamide group.

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that this compound can modulate autophagy and affect cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound disrupts autophagic flux by interfering with mTORC1 reactivation, which is crucial for cancer cell survival under nutrient stress. This unique mechanism allows it to selectively target solid tumors that thrive under hypoxic conditions .

- Case Study : A study on MIA PaCa-2 cells demonstrated that derivatives of this compound exhibited submicromolar antiproliferative activity and good metabolic stability, indicating their potential as effective anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 23 | MIA PaCa-2 | < 0.5 | Autophagy modulation |

| 22 | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

Antibiotic Adjuvants

Recent studies have explored the use of this compound as an antibiotic adjuvant. It has shown synergistic effects with existing antibiotics against resistant bacterial strains.

- Findings : Certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against Enterobacterales, suggesting their utility in enhancing the efficacy of conventional antibiotics like colistin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 8 | Enterobacterales | 4 |

| 9 | Enterobacterales | 8 |

Antimicrobial Properties

This compound derivatives have been evaluated for their antimicrobial properties against various pathogens.

- Research Insights : Compounds derived from this pyrazole scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of this compound derivatives.

- Key Outcomes : Modifications to the substituents on the pyrazole ring significantly influenced the potency and selectivity of these compounds against different biological targets, including cancer cells and bacteria .

Material Science

In addition to biological applications, this compound is being explored for its potential in developing new materials.

- Applications : The compound can serve as a building block for synthesizing polymers and catalysts with unique properties that could be beneficial in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazolecarboxamide Derivatives

Structural and Functional Differences

The biological activity of pyrazolecarboxamides is highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolecarboxamide Derivatives

Key Observations:

- Substituent Impact on Bioactivity :

- The benzyl group in the target compound confers moderate antifungal activity, while the hydrazone-modified analogs exhibit superior inhibition against C. mandshurica due to improved binding to fungal enzymes .

- Replacement of the benzyl group with a benzimidazole (as in 3H5) shifts activity toward parasitic targets like cruzipain, highlighting the role of hydrogen bonding between the carboxamide and enzyme active sites .

- Molecular Complexity and Pharmacokinetics :

Table 2: Antifungal and Enzymatic Inhibition Profiles

| Compound | G. zeae Inhibition (%) | F. oxysporum Inhibition (%) | T. cruzi Cruzipain Inhibition (%) |

|---|---|---|---|

| This compound | 55–60 | 50–55 | Not tested |

| Hydrazone-modified derivatives | 70–75 | 65–70 | Not tested |

| 3H5 | Not tested | Not tested | >50% (partial inhibition) |

Biological Activity

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

This compound operates primarily through modulation of autophagy and inhibition of the mTORC1 signaling pathway. Studies have shown that this compound can reduce mTORC1 activity while simultaneously increasing basal autophagy levels. This dual action appears to disrupt autophagic flux under nutrient-replete conditions, which can lead to selective cytotoxicity in cancer cells that are metabolically stressed due to poor nutrient availability .

Key Mechanisms:

- mTORC1 Inhibition : The compound significantly reduces the phosphorylation of mTORC1 substrates such as P70S6K and 4EBP1, leading to impaired protein synthesis and cell proliferation .

- Autophagy Modulation : By increasing basal autophagy but disrupting the autophagic flux during nutrient refeeding, it may selectively target cancer cells that rely on autophagy for survival under stress conditions .

2. Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects across various cancer cell lines. The compound has been evaluated for its efficacy against several types of cancers:

The compound's structure allows it to interact with multiple biological targets, enhancing its potential as an anticancer agent. Notably, it has shown effectiveness in inducing apoptosis and inhibiting cell proliferation in various cancer types, including lung, breast, and liver cancers .

Case Study 1: Pancreatic Cancer

In a study involving MIA PaCa-2 cells, this compound demonstrated submicromolar antiproliferative activity. The treatment led to a significant reduction in cell viability and increased markers of autophagy . This suggests its potential as a therapeutic agent in treating pancreatic ductal adenocarcinoma (PDAC), a highly aggressive form of cancer.

Case Study 2: Breast Cancer

Another study reported that the compound effectively inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 3.79 µM. The mechanism involved apoptosis induction and disruption of metabolic pathways essential for cancer cell survival .

4. Conclusion

This compound represents a promising candidate for further development as an anticancer therapeutic agent. Its ability to modulate autophagy and inhibit key signaling pathways involved in cancer cell proliferation highlights its potential utility in oncology. Future research should focus on optimizing its structure for enhanced potency and selectivity against various cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, and what methodological considerations ensure high yield and purity?

- Answer: The compound can be synthesized via multi-step reactions starting from pyrazole-4-carboxylic acid derivatives. A common approach involves:

Cyclocondensation : Reacting precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core .

Amide Coupling : Introducing the benzyl group via nucleophilic substitution or coupling agents (e.g., HATU, EDCI) under controlled pH (7–9) and temperature (0–25°C) to minimize side reactions .

Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures purity (>95%).

- Key Considerations : Optimize reaction time (12–24 hrs) and monitor intermediates using TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

- Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., benzyl CH at δ 4.5–5.0 ppm) and FT-IR for amide C=O stretching (~1650 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 273.1342) .

Q. What are the typical chemical reactions and stability profiles of this compound?

- Answer :

- Reactivity : The carboxamide group undergoes hydrolysis under strong acidic/basic conditions (e.g., HCl/NaOH at 80°C), yielding carboxylic acid derivatives. The pyrazole ring is stable but can undergo electrophilic substitution (e.g., nitration) .

- Stability : Stable at room temperature in inert atmospheres. Decomposes above 200°C or under UV light, requiring storage in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-benzyl pyrazole derivatives?

- Answer : Discrepancies often arise from:

- Assay Variability : Use standardized protocols (e.g., IC measurements in kinase inhibition assays) .

- Structural Analogues : Compare activities of derivatives (e.g., N-benzyl vs. N-phenethyl substitutions) using SAR tables:

| Compound | Substitution | IC (μM) | Target |

|---|---|---|---|

| N-Benzyl-1,3-dimethyl | None | 0.45 | mTORC1 |

| N-(3-Chlorobenzyl)-deriv | Cl at benzyl | 0.12 | Kinase X |

- Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental design strategies optimize the synthesis of novel derivatives for target-specific applications?

- Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, using DMF vs. THF alters reaction rates by 30% .

- High-Throughput Screening : Automated platforms to test 100+ derivatives for bioactivity .

- Computational Pre-Screening : DFT calculations (e.g., Gaussian 09) predict electronic effects of substituents on reactivity .

Q. How can molecular docking and dynamics studies elucidate the mechanism of action for this compound?

- Answer :

Docking : Use AutoDock Vina to model interactions with targets (e.g., mTORC1’s ATP-binding pocket). Key residues: Lys-1479 and Asp-1563 form hydrogen bonds with the carboxamide .

MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Free Energy Calculations : MM-PBSA/GBSA quantify binding energy (ΔG ≈ -9.5 kcal/mol for high-affinity derivatives) .

Methodological Challenges and Solutions

Q. How to address low yields in amide coupling steps during synthesis?

- Solution :

- Activation Reagents : Switch from EDCI/HOBt to HATU for sterically hindered amines .

- Solvent Optimization : Use DCM/THF mixtures (1:1) to improve solubility of intermediates .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.